molecular formula C16H26ClNO B5172166 1-tert-butyl-3-methyl-4-phenyl-4-piperidinol hydrochloride

1-tert-butyl-3-methyl-4-phenyl-4-piperidinol hydrochloride

Cat. No. B5172166
M. Wt: 283.83 g/mol
InChI Key: GHMLOURHFKCFCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-tert-butyl-3-methyl-4-phenyl-4-piperidinol hydrochloride, also known as PHT, is a chemical compound that has been extensively studied for its potential use in scientific research. PHT is a potent and selective inhibitor of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in acetylcholine levels in the brain, which has been shown to have a variety of effects on neurotransmission and behavior.

Mechanism of Action

1-tert-butyl-3-methyl-4-phenyl-4-piperidinol hydrochloride works by inhibiting the enzyme acetylcholinesterase, which is responsible for breaking down acetylcholine in the brain. By inhibiting this enzyme, 1-tert-butyl-3-methyl-4-phenyl-4-piperidinol hydrochloride increases the levels of acetylcholine in the brain, which can have a variety of effects on neurotransmission and behavior.
Biochemical and Physiological Effects:
The increased levels of acetylcholine in the brain resulting from 1-tert-butyl-3-methyl-4-phenyl-4-piperidinol hydrochloride inhibition of acetylcholinesterase can lead to a variety of biochemical and physiological effects. These effects can include improved cognitive function, enhanced memory, and increased attention and focus. Additionally, 1-tert-butyl-3-methyl-4-phenyl-4-piperidinol hydrochloride has been shown to have potential therapeutic applications in the treatment of conditions such as Alzheimer's disease and other cognitive disorders.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using 1-tert-butyl-3-methyl-4-phenyl-4-piperidinol hydrochloride in lab experiments is its potent and selective inhibition of acetylcholinesterase. This allows researchers to study the effects of increased acetylcholine levels in the brain without the confounding effects of other neurotransmitters or enzymes. However, one limitation of using 1-tert-butyl-3-methyl-4-phenyl-4-piperidinol hydrochloride is its potential for toxicity at high doses, which can limit its use in certain experiments.

Future Directions

There are several potential future directions for research involving 1-tert-butyl-3-methyl-4-phenyl-4-piperidinol hydrochloride. One area of interest is the development of new and more potent acetylcholinesterase inhibitors that can be used in the treatment of cognitive disorders. Additionally, researchers are interested in further exploring the biochemical and physiological effects of increased acetylcholine levels in the brain, particularly in relation to memory and learning. Finally, there is ongoing research into the potential therapeutic applications of 1-tert-butyl-3-methyl-4-phenyl-4-piperidinol hydrochloride in the treatment of conditions such as Alzheimer's disease and other cognitive disorders.

Synthesis Methods

The synthesis of 1-tert-butyl-3-methyl-4-phenyl-4-piperidinol hydrochloride is a multi-step process that involves the reaction of several different chemical compounds. One common method involves the reaction of 1-tert-butyl-3-methyl-4-chloropiperidine with phenylmagnesium bromide, followed by the addition of hydroxylamine hydrochloride and sodium hydroxide. The resulting product is then treated with hydrochloric acid to yield 1-tert-butyl-3-methyl-4-phenyl-4-piperidinol hydrochloride hydrochloride.

Scientific Research Applications

1-tert-butyl-3-methyl-4-phenyl-4-piperidinol hydrochloride has been extensively studied for its potential use in scientific research, particularly in the fields of neuroscience and pharmacology. One of the primary applications of 1-tert-butyl-3-methyl-4-phenyl-4-piperidinol hydrochloride is in the study of acetylcholine signaling in the brain. By inhibiting acetylcholinesterase, 1-tert-butyl-3-methyl-4-phenyl-4-piperidinol hydrochloride can increase the levels of acetylcholine in the brain and allow researchers to study its effects on neurotransmission and behavior.

properties

IUPAC Name

1-tert-butyl-3-methyl-4-phenylpiperidin-4-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO.ClH/c1-13-12-17(15(2,3)4)11-10-16(13,18)14-8-6-5-7-9-14;/h5-9,13,18H,10-12H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHMLOURHFKCFCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCC1(C2=CC=CC=C2)O)C(C)(C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.83 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Tert-butyl-3-methyl-4-phenylpiperidin-4-ol;hydrochloride

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